molecular formula C9H14O5 B12537834 [(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid CAS No. 848418-04-2

[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid

Cat. No.: B12537834
CAS No.: 848418-04-2
M. Wt: 202.20 g/mol
InChI Key: IWECKVLILSXTOH-RUQIKYNFSA-N
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Description

[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid is an organic compound characterized by its unique structure, which includes a tert-butyl group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid typically involves the formation of the dioxolane ring followed by the introduction of the tert-butyl group. One common method involves the reaction of a suitable diol with an acylating agent under acidic conditions to form the dioxolane ring. The tert-butyl group can then be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been employed to facilitate the synthesis of tert-butyl esters, offering advantages in terms of reaction control and scalability .

Chemical Reactions Analysis

Types of Reactions

[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted dioxolane derivatives.

Scientific Research Applications

[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interacting with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    [(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid: Unique due to its specific tert-butyl and dioxolane structure.

    [(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]propionic acid: Similar structure but with a propionic acid group instead of acetic acid.

    [(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]butyric acid: Contains a butyric acid group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

848418-04-2

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

2-[(4R)-2-tert-butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid

InChI

InChI=1S/C9H14O5/c1-9(2,3)8-13-5(4-6(10)11)7(12)14-8/h5,8H,4H2,1-3H3,(H,10,11)/t5-,8?/m1/s1

InChI Key

IWECKVLILSXTOH-RUQIKYNFSA-N

Isomeric SMILES

CC(C)(C)C1O[C@@H](C(=O)O1)CC(=O)O

Canonical SMILES

CC(C)(C)C1OC(C(=O)O1)CC(=O)O

Origin of Product

United States

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